molecular formula C17H17N3O2S B7780820 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid

Cat. No.: B7780820
M. Wt: 327.4 g/mol
InChI Key: IDYHNQHLMTXAFE-UHFFFAOYSA-N
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Description

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid (Molecular Formula: C₁₇H₁₇N₃O₂S; MW: 327.40 g/mol) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a thiophen-2-yl group at position 2 and a pyrrolidine-2-carboxylic acid moiety via a methyl bridge at position 3 .

Properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-17(22)12-5-3-8-19(12)11-13-16(14-6-4-10-23-14)18-15-7-1-2-9-20(13)15/h1-2,4,6-7,9-10,12H,3,5,8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYHNQHLMTXAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure that combines a pyrrolidine ring with an imidazo[1,2-a]pyridine moiety and a thiophene group. Its molecular formula is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 341.43 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques, including cyclization reactions and functional group modifications. The presence of the thiophene and imidazo rings contributes to its diverse chemical reactivity and biological activity.

Key Features

Property Details
Molecular FormulaC18H19N3O2SC_{18}H_{19}N_{3}O_{2}S
Molecular Weight341.43 g/mol
AppearanceWhite powder
Primary Research ApplicationsAnti-inflammatory, anticancer

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib, suggesting its potential as a therapeutic agent for inflammatory disorders .

2. Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines and inhibiting tumor growth in vivo. The structural features of the imidazo[1,2-a]pyridine scaffold are believed to play a crucial role in its ability to target specific cancer pathways .

3. Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in disease pathways. For instance, it has been shown to modulate the activity of enzymes related to oxidative stress and inflammation, enhancing cellular resistance to oxidative damage .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of similar compounds, providing insights into how modifications can enhance biological activity:

  • Study on Pyrimidine Derivatives : A study demonstrated that derivatives with specific substitutions exhibited enhanced anti-inflammatory effects compared to standard treatments like indomethacin. This suggests that similar modifications could be beneficial for this compound .
  • In Vivo Evaluations : Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and tumor size. Results indicated significant reductions in paw edema and tumor mass when treated with the compound compared to controls .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazopyridine Derivatives

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Source
Target Compound C₁₇H₁₇N₃O₂S 327.40 Thiophene, pyrrolidine-2-carboxylic acid
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14) C₁₈H₁₁FN₄S 320.0 Thiophene, nitrile, fluorophenyl
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid C₁₂H₈N₂O₂S 244.27 Thiophene, carboxylic acid
3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine (17) C₁₇H₁₂FN₂S 295.0 Thiophene, fluorophenyl
Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate C₁₀H₁₀N₂O₃ 206.20 Hydroxyimidazole, methyl ester

Key Observations :

  • The target compound has a higher molecular weight than most analogs due to the pyrrolidine-2-carboxylic acid substituent, which enhances hydrogen-bonding capacity compared to nitrile (compound 14) or ester (methyl ester derivative) groups .

Limitations and Advantages

  • Advantages : The carboxylic acid group enhances solubility and target engagement, while the thiophene improves π-stacking. The pyrrolidine linker balances lipophilicity and flexibility .
  • Limitations : The carboxylic acid may reduce oral bioavailability due to ionization at physiological pH, a drawback absent in neutral analogs like compound 17 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with thiophene-containing precursors. For example, intermediates like 7-(thiophen-2-yl)imidazo[1,2-a]pyridine can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts . Key intermediates are validated using 1H/13C NMR to confirm regiochemistry and HRMS to verify molecular weights. For instance, yields of related compounds (e.g., 29–56%) and spectral data (e.g., ESIMS m/z 291–320) are critical for quality control .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on multinuclear NMR (e.g., 1H NMR for proton environments, 13C NMR for carbon backbone) and IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . X-ray crystallography is used for absolute stereochemistry determination in crystalline derivatives, while HRMS confirms molecular formulas (e.g., deviations <2 ppm from theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of imidazo[1,2-a]pyridine-thiophene hybrids?

  • Methodological Answer : Optimization involves screening catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvents (e.g., DMF for polar aprotic conditions), and temperatures (reflux vs. room temperature). For example, yields of analogs vary from 17% to 56% depending on substituent electronic effects . Design of Experiments (DoE) frameworks can statistically identify critical variables (e.g., ligand-to-metal ratios) to maximize efficiency .

Q. What computational strategies are employed to predict the reactivity or pharmacological profile of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites, while molecular docking evaluates binding affinities to targets like FLT3 kinase . ADMET prediction tools (e.g., SwissADME) assess solubility (LogP ~2.5) and metabolic stability, guiding structural modifications for improved pharmacokinetics .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies often arise from minor structural changes (e.g., substituent position on thiophene). Systematic SAR studies compare IC50 values against targets (e.g., FLT3 inhibition) and correlate with electronic/steric parameters (Hammett σ values, molar refractivity) . Meta-analysis of published datasets (e.g., PubChem BioAssay) identifies outliers due to assay variability .

Q. What strategies address poor aqueous solubility during pharmacological profiling?

  • Methodological Answer : Solubility enhancement techniques include:

  • Salt formation (e.g., sodium carboxylate salts).
  • Co-crystallization with cyclodextrins or hydrophilic polymers.
  • Prodrug design (e.g., esterification of the carboxylic acid group to improve membrane permeability) .
    • In silico solubility predictors (e.g., Abraham solvation parameters) guide early-stage modifications .

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